ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
CAS No.:
Cat. No.: VC11407692
Molecular Formula: C21H26ClN5O4
Molecular Weight: 447.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26ClN5O4 |
|---|---|
| Molecular Weight | 447.9 g/mol |
| IUPAC Name | ethyl 4-[2-[(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C21H26ClN5O4/c1-2-31-21(30)26-9-7-25(8-10-26)19(28)12-23-20(29)27-6-5-15-16-11-14(22)3-4-17(16)24-18(15)13-27/h3-4,11,24H,2,5-10,12-13H2,1H3,(H,23,29) |
| Standard InChI Key | OPOMZBWQFUUZFX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl group linked via a glycyl bridge to a piperazine ring substituted with an ethyl carboxylate moiety. The beta-carboline core, a tricyclic structure with indole and pyridine rings, is modified at position 6 with a chlorine atom, enhancing its electronic and steric properties . The piperazine ring introduces conformational flexibility, potentially facilitating interactions with biological targets such as enzymes or receptors.
Key Structural Features:
-
Beta-carboline moiety: Imparts planar aromaticity and electron-rich regions for π-π stacking or hydrogen bonding .
-
Chlorine substituent: Increases lipophilicity and may influence binding affinity to hydrophobic pockets in proteins.
-
Glycyl spacer: Enhances solubility and serves as a modular linker for structural modifications.
-
Piperazine-ethyl carboxylate: Contributes to basicity and solubility while enabling salt formation for pharmaceutical formulations .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.9 g/mol |
| CAS Number | 1010914-53-0 |
| Solubility | Moderate in polar solvents |
| Stability | Stable under inert conditions |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of ethyl 4-{N-[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves multi-step organic reactions, typically proceeding through:
-
Beta-carboline Synthesis: Cyclization of tryptophan derivatives followed by chlorination at position 6.
-
Glycyl Bridge Formation: Coupling the beta-carboline intermediate with glycine using carbodiimide-based activating agents.
-
Piperazine Functionalization: Introducing the ethyl carboxylate group via nucleophilic substitution or esterification .
Challenges include optimizing yield during the chlorination step and preventing racemization at stereogenic centers. Recent advances in flow chemistry and microwave-assisted synthesis may address these issues, though detailed protocols remain proprietary.
Reactivity Profile
The compound’s reactivity is dominated by:
-
Amide Bonds: Susceptible to hydrolysis under acidic or basic conditions.
-
Piperazine Nitrogen: Participates in salt formation with carboxylic acids, as evidenced by patent literature on analogous piperazine salts .
-
Chloro Substituent: May undergo nucleophilic aromatic substitution in the presence of strong bases.
Biological Activities and Mechanisms
Enzyme Interactions
Preliminary docking studies predict inhibition of monoamine oxidase (MAO) due to the beta-carboline moiety’s planar structure. MAO inhibition could elevate neurotransmitter levels, positioning the compound as a candidate for depression or Parkinson’s disease therapy .
Therapeutic Applications and Clinical Relevance
Neurological Disorders
Oncology
The compound’s DNA-intercalating properties are being explored in combination therapies for resistant cancers. A 2024 study reported a 40% reduction in tumor growth in murine models when co-administered with doxorubicin.
Anti-Inflammatory Applications
Beta-carbolines inhibit cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), suggesting utility in chronic inflammation. No in vivo data are available yet.
Challenges and Future Directions
Pharmacokinetic Optimization
-
Bioavailability: The compound’s high molecular weight and polarity limit blood-brain barrier penetration. Prodrug strategies leveraging the ethyl carboxylate group are under development .
-
Metabolic Stability: Hepatic glucuronidation of the piperazine ring reduces plasma half-life. Structural analogs with fluorine substitutions are being screened for improved stability .
Target Identification
CRISPR-Cas9 screening and chemoproteomics are needed to map interaction networks and identify off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume